Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is a chemical compound with the formula C11H10LiN3O2 and a molecular weight of 223.16 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is based on the fused imidazo[4,5-b]pyridine heterocyclic ring system . Detailed structural analysis based on NMR spectroscopic data, mass spectrometry, and XRD single crystal studies would provide more insights .Scientific Research Applications
Synthesis and Structural Analysis
Research into the efficient synthesis of new polyfunctionalized thiadiazaacenaphthylenes from imidazo[1,2-a]pyridines highlights the potential of utilizing imidazo pyridine derivatives in synthesizing new heterocycles containing sulfur and nitrogen. These compounds, featuring multifunctional[2,3,3]cyclazines and thieno[3,2-b]imidazo[1,2-a]pyridines, underscore the versatility of imidazo[1,2-a]pyridine derivatives in organic synthesis (J. Teulade et al., 2002).
Electrochemical and Thermal Properties
Studies on ionic liquid electrolytes for lithium batteries, incorporating imidazolium and corresponding pyrrolidinium-based ionic liquids, reveal these compounds' wide electrochemical stability and their impact on lithium cell discharge characteristics. This research demonstrates the role of imidazo[1,2-a]pyridine derivatives in enhancing the performance and safety of lithium batteries (Ninu Madria et al., 2013).
Liquid Crystal Formation
The exploration of carboxylic acid functionalized imidazolium salts for the sequential formation of ionic, zwitterionic, acid-zwitterionic, and lithium salt-zwitterionic liquid crystals provides insights into the structural versatility and potential applications of these compounds in liquid crystal technology. These findings open avenues for novel liquid crystalline materials with tailored properties (Joseph C. Y. Lin et al., 2011).
Metal-Nitrogen Bond Studies
Research on imidazolin-2-iminato complexes of rare earth metals, highlighting very short metal-nitrogen bonds, provides valuable insights into the structural and bonding characteristics of these complexes. This work contributes to the understanding of metal-ligand interactions in coordination chemistry, with implications for catalyst design and materials science (T. Panda et al., 2009).
Application in Lithium-Oxygen Batteries
Investigations into room temperature ionic liquids as lithium-oxygen battery electrolytes emphasize the potential of imidazolium-based ionic liquids in enhancing the performance of Li-O2 batteries. These studies highlight the importance of optimizing electrolyte properties to improve specific capacity and battery longevity (E. Knipping et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[4,5-b]pyridines, have been known to inhibit proteins like matrix metalloproteinase-2, rna-dependent rna polymerase, hepatocyte growth factor receptor (c-met), serine/threonine-protein kinase, or cell division cycle 25 phosphatases .
Mode of Action
It’s known that the reaction led to effects on two positions: the nitrogen at position 3 (n 3) and at position 4 (n 4) .
Biochemical Pathways
Similar compounds have been shown to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Result of Action
Similar compounds have been known to have effects on various cellular processes, including cell growth and division .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .
Properties
IUPAC Name |
lithium;3-cyclobutylimidazo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.Li/c15-11(16)10-13-8-5-2-6-12-9(8)14(10)7-3-1-4-7;/h2,5-7H,1,3-4H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOLWALGDWSALU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(C1)N2C3=C(C=CC=N3)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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